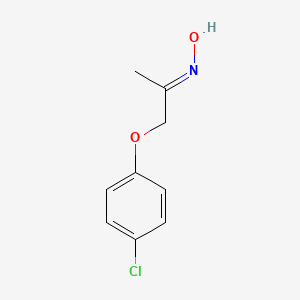

2-Propanone, 1-(4-chlorophenoxy)-, oxime

Description

2-Propanone, 1-(4-chlorophenoxy)-, oxime is an oxime derivative of the ketone 1-(4-chlorophenoxy)propan-2-one. Oximes are typically synthesized via the reaction of hydroxylamine with ketones, forming a hydroxylamine adduct characterized by a C=N-OH group. This compound features a 4-chlorophenoxy substituent attached to the carbonyl carbon of propanone, conferring unique electronic and steric properties.

Properties

IUPAC Name |

(NE)-N-[1-(4-chlorophenoxy)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-7(11-12)6-13-9-4-2-8(10)3-5-9/h2-5,12H,6H2,1H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITXOEYZWKFBHF-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)COC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/COC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(4-chlorophenoxy)-, oxime typically involves the reaction of 4-chlorophenol with acetone oxime. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then cooled to isolate the product.

Industrial Production Methods

In an industrial setting, the production of 2-Propanone, 1-(4-chlorophenoxy)-, oxime may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The product is typically purified through distillation or recrystallization to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(4-chlorophenoxy)-, oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of 4-chlorophenoxyacetone or 4-chlorophenoxyacetic acid.

Reduction: Formation of 1-(4-chlorophenoxy)-2-propanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propanone, 1-(4-chlorophenoxy)-, oxime has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(4-chlorophenoxy)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenoxy group may interact with hydrophobic regions of proteins or enzymes, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenoxy group combines the electron-withdrawing effects of chlorine (-I effect) with the resonance-donating capability of the phenoxy oxygen (+M effect). This duality impacts the oxime’s acidity and nucleophilicity compared to analogs like the 4-methoxyphenyl derivative, where the methoxy group is strongly electron-donating (+M) .

- Steric Considerations: The (2,6-dimethylphenoxy)acetoxime exhibits steric hindrance from the methyl groups, which may reduce reaction rates in nucleophilic substitutions or metal coordination compared to the unsubstituted phenoxy analog .

Biological Activity

2-Propanone, 1-(4-chlorophenoxy)-, oxime is a chemical compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a phenoxy group and an oxime functional group, which may contribute to its biological properties. Understanding its biological activity is crucial for evaluating its potential applications in various fields, including pharmaceuticals and agriculture.

Chemical Structure

The chemical structure of 2-Propanone, 1-(4-chlorophenoxy)-, oxime can be represented as follows:

- IUPAC Name : 2-Propanone, 1-(4-chlorophenoxy)-, oxime

- Molecular Formula : C10H10ClNO2

- CAS Number : 104864-90-5

Biological Activity Overview

The biological activity of 2-Propanone, 1-(4-chlorophenoxy)-, oxime has been studied primarily in the context of its fungicidal properties and potential antimicrobial effects. The following sections summarize key findings from various studies.

Antifungal Activity

Recent research has indicated that compounds with similar structural features to 2-Propanone, 1-(4-chlorophenoxy)-, oxime exhibit significant antifungal activity. For example, a study on oxime derivatives demonstrated that certain compounds showed moderate to high fungicidal activities against various phytopathogens. Notably, compounds containing phenoxy and oxime functionalities were effective against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea .

Table 1: Antifungal Activity of Related Compounds

| Compound Name | Pathogen | EC50 (mg/L) |

|---|---|---|

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl) | S. sclerotiorum | 1.59 |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl) | P. infestans | 0.46 |

| (Z)-1-(6-chloropyridin-3-yl) | B. cinerea | 11.39 |

The mechanism through which 2-Propanone, 1-(4-chlorophenoxy)-, oxime exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the oxime group may interact with specific enzymes or receptors within microbial cells, leading to disruption of essential metabolic processes.

Case Studies

Several case studies have explored the efficacy of similar compounds in agricultural settings:

- Case Study on Fungicidal Efficacy : A field study demonstrated that a formulation containing phenoxy-based oximes significantly reduced fungal infections in crops compared to untreated controls.

- Laboratory Analysis : In vitro assays showed that derivatives of phenoxy oximes were effective at inhibiting fungal growth at lower concentrations than traditional fungicides.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of compounds like 2-Propanone, 1-(4-chlorophenoxy)-, oxime. Modifications to the phenoxy and oxime groups can influence potency and selectivity against various pathogens.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substitution on phenoxy ring | Increased antifungal potency |

| Alteration of oxime configuration | Enhanced binding affinity |

Q & A

Q. What are the recommended safety protocols for handling 2-Propanone, 1-(4-chlorophenoxy)-, oxime in laboratory settings?

Answer:

- PPE Requirements : Use NIOSH/CEN-certified respiratory protection (e.g., P95 respirators for particulates, OV/AG/P99 filters for organic vapors) and chemical-resistant gloves. Full-body protective suits are advised for high-concentration exposure .

- Exposure Control : Implement engineering controls (e.g., fume hoods) and routine air sampling to monitor workplace exposure levels. Refer to OSHA 29 CFR 1910.1020 for access to exposure records .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. No specific antidote exists, so symptomatic treatment is recommended .

Q. What synthetic routes are available for synthesizing 2-Propanone, 1-(4-chlorophenoxy)-, oxime?

Answer:

- Step 1 : Form the chlorophenoxy ether linkage via nucleophilic substitution between 4-chlorophenol and a ketone precursor (e.g., bromoacetone) in a polar aprotic solvent like DMF .

- Step 2 : Introduce the oxime group using hydroxylamine hydrochloride under alkaline conditions. Optimize pH (8–10) and temperature (60–80°C) to maximize yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. What analytical techniques are suitable for characterizing this compound?

Answer:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Answer:

- Data Validation : Cross-reference experimental measurements (e.g., melting point, log Pow) with authoritative databases like NIST or PubChem. Note that key data (e.g., vapor pressure, water solubility) may be absent in literature, necessitating empirical determination .

- Standardization : Replicate experiments under controlled conditions (e.g., humidity, solvent purity) to minimize variability. For example, discrepancies in boiling points may arise from differences in pressure calibration .

Q. What strategies can optimize the yield of oxime formation during synthesis?

Answer:

Q. What mechanistic studies are recommended to elucidate the biological activity of this compound?

Answer:

- Target Identification : Screen against enzymes (e.g., cytochrome P450) or receptors (e.g., estrogen receptors) due to structural similarity to pesticidal/antifungal agents like triadimefon .

- In Silico Modeling : Perform molecular docking to predict binding affinities for targets such as fungal lanosterol 14α-demethylase .

- In Vivo Studies : Assess acute toxicity (LD50) in rodent models and monitor metabolites via LC-MS to identify bioactivation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.